molecular formula C21H19F6NO3 B12081656 Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone

Cat. No.: B12081656
M. Wt: 447.4 g/mol
InChI Key: KVPJNHLVRGUYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone is an organic compound with the chemical formula C21H19F6NO3. It is commonly used as an intermediate in the synthesis of various organic compounds. This compound is known for its unique structure, which includes a morpholinone ring and trifluoromethyl groups, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone involves several steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl ethanol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The morpholinone ring plays a crucial role in binding to the target sites, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone stands out due to its unique combination of trifluoromethyl groups and a morpholinone ring. This combination imparts distinct chemical and biological properties, making it valuable in diverse applications. Its ability to undergo various chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

IUPAC Name

4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJNHLVRGUYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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